Lower Melting Point for Improved Handling
The target compound melts at 70–74 °C, which is significantly lower than its des‑trifluoromethyl analog 4‑bromo‑2‑nitroaniline (110–113 °C) and its des‑bromo analog 2‑nitro‑5‑(trifluoromethyl)aniline (98–102 °C) . This property facilitates melt‑based processing, solid‑dispersion preparation, and room‑temperature handling that is impractical with the higher‑melting analogs.
| Evidence Dimension | Melting point (onset, °C) |
|---|---|
| Target Compound Data | 70–74 °C |
| Comparator Or Baseline | 4‑Bromo‑2‑nitroaniline: 110–113 °C; 2‑Nitro‑5‑(trifluoromethyl)aniline: 98–102 °C |
| Quantified Difference | ∆ ≈ –36 °C vs 4‑bromo‑2‑nitroaniline; ∆ ≈ –24 °C vs the des‑bromo comparator |
| Conditions | Reported melting ranges from vendor certificates of analysis; method not specified but commonly capillary or DSC |
Why This Matters
A lower melting point widens the window for solvent‑free or low‑temperature processing and reduces the energy burden in large‑scale reactions, directly impacting procurement decisions for kilo‑lab and pilot‑plant campaigns.
